molecular formula C20H18FN3O3 B11421489 2-[1-(4-fluorophenyl)-2,5-dioxo-3-(prop-2-en-1-yl)imidazolidin-4-yl]-N-phenylacetamide

2-[1-(4-fluorophenyl)-2,5-dioxo-3-(prop-2-en-1-yl)imidazolidin-4-yl]-N-phenylacetamide

Cat. No.: B11421489
M. Wt: 367.4 g/mol
InChI Key: MGESDBGHXGQNMV-UHFFFAOYSA-N
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Description

2-[1-(4-fluorophenyl)-2,5-dioxo-3-(prop-2-en-1-yl)imidazolidin-4-yl]-N-phenylacetamide is a complex organic compound featuring an imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-fluorophenyl)-2,5-dioxo-3-(prop-2-en-1-yl)imidazolidin-4-yl]-N-phenylacetamide typically involves multiple steps:

    Formation of the Imidazolidinone Core: The initial step involves the cyclization of a suitable diamine with a diketone to form the imidazolidinone ring. This reaction is often carried out under acidic or basic conditions to facilitate ring closure.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the imidazolidinone intermediate.

    Alkylation with Prop-2-en-1-yl Group: The prop-2-en-1-yl group is typically introduced through an alkylation reaction, using an appropriate alkyl halide under basic conditions.

    Acetylation: The final step involves the acetylation of the imidazolidinone derivative with phenylacetic acid or its derivatives, often using acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the imidazolidinone ring, potentially converting them to alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for hydroxylation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Alcohols.

    Substitution: Nitro, sulfonyl, or other substituted aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, derivatives of this compound have shown potential as enzyme inhibitors, particularly targeting enzymes involved in metabolic pathways. This makes it a candidate for further exploration in biochemical research.

Medicine

In medicinal chemistry, the compound’s structure suggests potential applications as an anti-inflammatory or anticancer agent. Its ability to interact with biological targets, such as enzymes or receptors, is of significant interest for drug development.

Industry

Industrially, the compound could be used in the synthesis of specialty chemicals, including pharmaceuticals and agrochemicals. Its unique properties may also make it useful in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[1-(4-fluorophenyl)-2,5-dioxo-3-(prop-2-en-1-yl)imidazolidin-4-yl]-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the imidazolidinone core provides structural stability. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(4-chlorophenyl)-2,5-dioxo-3-(prop-2-en-1-yl)imidazolidin-4-yl]-N-phenylacetamide
  • 2-[1-(4-bromophenyl)-2,5-dioxo-3-(prop-2-en-1-yl)imidazolidin-4-yl]-N-phenylacetamide
  • 2-[1-(4-methylphenyl)-2,5-dioxo-3-(prop-2-en-1-yl)imidazolidin-4-yl]-N-phenylacetamide

Uniqueness

The presence of the fluorophenyl group in 2-[1-(4-fluorophenyl)-2,5-dioxo-3-(prop-2-en-1-yl)imidazolidin-4-yl]-N-phenylacetamide distinguishes it from its analogs. Fluorine atoms can significantly alter the compound’s electronic properties, enhancing its biological activity and stability. This makes it a unique candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C20H18FN3O3

Molecular Weight

367.4 g/mol

IUPAC Name

2-[1-(4-fluorophenyl)-2,5-dioxo-3-prop-2-enylimidazolidin-4-yl]-N-phenylacetamide

InChI

InChI=1S/C20H18FN3O3/c1-2-12-23-17(13-18(25)22-15-6-4-3-5-7-15)19(26)24(20(23)27)16-10-8-14(21)9-11-16/h2-11,17H,1,12-13H2,(H,22,25)

InChI Key

MGESDBGHXGQNMV-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)CC(=O)NC3=CC=CC=C3

Origin of Product

United States

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